Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride

Description

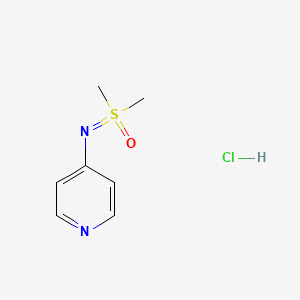

Dimethyl-oxo-pyridin-4-ylimino-lambda⁶-sulfane; hydrochloride is a complex organosulfur compound characterized by a hypervalent sulfur center (lambda⁶-sulfane) and a pyridin-4-ylimino moiety. Its structure includes a dimethyl group and an oxo substituent, stabilized by a hydrochloride counterion. However, none of the provided evidence sources directly reference this compound, limiting the ability to discuss its synthesis, properties, or applications in detail.

Properties

IUPAC Name |

dimethyl-oxo-pyridin-4-ylimino-λ6-sulfane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS.ClH/c1-11(2,10)9-7-3-5-8-6-4-7;/h3-6H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABQGVKFTNMDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC1=CC=NC=C1)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride involves several steps. One common synthetic route includes the reaction of pyridine derivatives with dimethyl sulfoxide (DMSO) under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the sulfur atom is substituted with other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Dimethyl-oxo-pyridin-4-ylimino-lambda6-sulfane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, indirect comparisons can be drawn based on functional groups or analytical methodologies described in the references:

Functional Group Analogues

- Pyridine/Pyrimidine Derivatives: The patent in describes a compound with a pyrimidin-4-yl group, which shares aromatic heterocyclic features with the pyridin-4-ylimino group in the target compound. Pyridine derivatives are often utilized in drug design for their hydrogen-bonding capabilities and metabolic stability, whereas pyrimidine derivatives (with two nitrogen atoms) may exhibit distinct electronic properties .

Sulfur-Containing Moieties :

The lambda⁶-sulfane group in the target compound suggests a hypervalent sulfur configuration, such as a sulfoximine or sulfondiimine. In contrast, the sulfonic acid group in ’s compound (m/z 853.0) represents a fully oxidized sulfur center, which is more polar and acidic .

Analytical Methodologies

- Spectroscopy: emphasizes the use of UV and NMR spectroscopy to characterize Zygocaperoside and Isorhamnetin-3-O-glycoside. Similar techniques would likely apply to dimethyl-oxo-pyridin-4-ylimino-lambda⁶-sulfane; hydrochloride, with ¹H-NMR and ¹³C-NMR critical for resolving its imino and sulfur-centered functional groups .

LCMS/HPLC :

The patent in reports LCMS (m/z 867.0 and 853.0) and HPLC retention times (1.31–1.37 minutes) for a trifluoromethylated compound. These methods could be adapted for purity analysis of the target compound, though its distinct structure would yield different mass spectra and retention profiles .

Hydrochloride Salts

- 2-Chloro-N-(2-methoxyethyl)-N-methylethanamine hydrochloride () and 4-(Diphenylmethoxy)piperidine Hydrochloride () are hydrochloride salts like the target compound. Hydrochloride formulations typically enhance solubility and stability, though their safety and regulatory profiles vary. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride may require stringent handling protocols due to its pharmacological activity .

Limitations of Available Evidence

The provided sources lack direct data on dimethyl-oxo-pyridin-4-ylimino-lambda⁶-sulfane; hydrochloride, making detailed comparisons speculative. Structural analogs (e.g., pyridine derivatives, hypervalent sulfur compounds) and analytical methods from the references provide a framework for hypothetical discussions but cannot substitute for targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.